1-Iodo-2,4,5-trimethoxybenzene
Overview
Description
1-Iodo-2,4,5-trimethoxybenzene is an organic compound with the molecular formula C9H11IO3 It is characterized by the presence of an iodine atom and three methoxy groups attached to a benzene ring
Preparation Methods
1-Iodo-2,4,5-trimethoxybenzene can be synthesized through several methods. One common synthetic route involves the iodination of 2,4,5-trimethoxybenzene using iodine and an oxidizing agent such as a 30% solution of hydrogen peroxide. The reaction is typically carried out in water, providing an efficient and selective method for introducing the iodine atom into the benzene ring .
Chemical Reactions Analysis
1-Iodo-2,4,5-trimethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones under specific conditions.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrogenated product.
These reactions are typically carried out under controlled conditions to ensure the desired products are obtained .
Scientific Research Applications
1-Iodo-2,4,5-trimethoxybenzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of new materials with specific properties, such as conductive polymers and advanced coatings.
Biological Studies: It is employed in the study of biological systems, particularly in the investigation of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 1-Iodo-2,4,5-trimethoxybenzene involves its interaction with specific molecular targets. The iodine atom and methoxy groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved often include nucleophilic substitution and electrophilic aromatic substitution reactions, which are essential for the compound’s biological and chemical activities .
Comparison with Similar Compounds
1-Iodo-2,4,5-trimethoxybenzene can be compared with other similar compounds, such as:
1-Chloro-2,4,5-trimethoxybenzene: Similar in structure but with a chlorine atom instead of iodine, leading to different reactivity and applications.
1-Bromo-2,4,5-trimethoxybenzene:
2-Iodo-1,3,5-trimethoxybenzene: Differing in the position of the iodine and methoxy groups, resulting in variations in reactivity and applications.
Properties
IUPAC Name |
1-iodo-2,4,5-trimethoxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IO3/c1-11-7-5-9(13-3)8(12-2)4-6(7)10/h4-5H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKSAUXPNRFVVOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1OC)I)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70348628 | |
Record name | 1-iodo-2,4,5-trimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70348628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23149-33-9 | |
Record name | 1-iodo-2,4,5-trimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70348628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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